N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
- Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.
- Oxidation to introduce the oxo group can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Trifluoromethylbenzamide Group:
- The final step involves the coupling of the trifluoromethylbenzamide moiety to the oxazepine core.
- This can be accomplished through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
- Scaling up the reactions in large reactors.
- Employing continuous flow chemistry for efficient production.
- Utilizing advanced purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
-
Formation of the Dibenzo[b,f][1,4]oxazepine Core:
- Starting from a suitable dibenzo precursor, the oxazepine ring is formed through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions: N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
- Oxidation products include hydroxylated derivatives.
- Reduction products include alcohols or amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepines: Compounds with similar core structures but different substituents.
Trifluoromethylbenzamides: Compounds with the trifluoromethylbenzamide group but different core structures.
Uniqueness:
- The combination of the dibenzo[b,f][1,4]oxazepine core with the trifluoromethylbenzamide group makes this compound unique, providing a distinct set of chemical and biological properties not found in other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O3/c1-13-7-9-20-18(11-13)28(2)22(30)16-12-14(8-10-19(16)31-20)27-21(29)15-5-3-4-6-17(15)23(24,25)26/h3-12H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAGRVWOEBXRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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